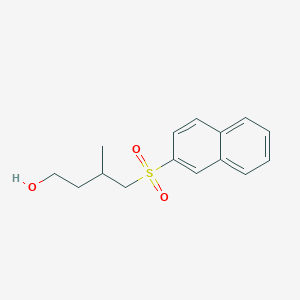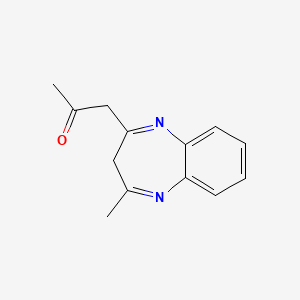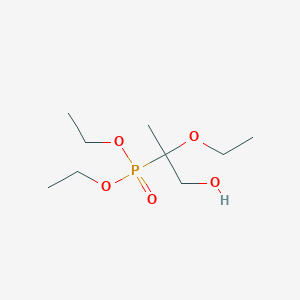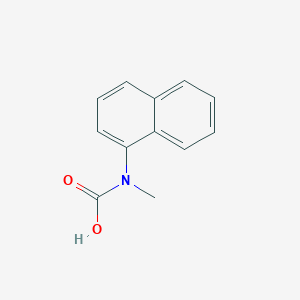
Methyl(naphthalen-1-yl)carbamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(naphthalen-1-yl)carbamic acid, also known as 1-naphthyl N-methylcarbamate, is an organic compound that belongs to the class of naphthalene derivatives. These compounds are characterized by the presence of two fused benzene rings, which confer unique chemical and biological properties. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl(naphthalen-1-yl)carbamic acid typically involves the reaction of 1-naphthylamine with methyl isocyanate. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
1-naphthylamine+methyl isocyanate→methyl(naphthalen-1-yl)carbamic acid
The reaction is usually conducted in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems for precise control of reaction parameters .
化学反応の分析
Types of Reactions
Methyl(naphthalen-1-yl)carbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: 1-naphthylamine.
Substitution: Nitro, sulfonyl, and halogenated naphthalene derivatives.
科学的研究の応用
Methyl(naphthalen-1-yl)carbamic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pesticides, dyes, and other industrial chemicals
作用機序
The mechanism of action of methyl(naphthalen-1-yl)carbamic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to various biological effects. The compound may also interact with cellular membranes and proteins, affecting their structure and function .
類似化合物との比較
Similar Compounds
- 1-naphthyl N-methylcarbamate
- 1-naphthalenol, methylcarbamate
- Naphthalene derivatives such as nafacillin, naftifine, tolnaftate, and terbinafine .
Uniqueness
Methyl(naphthalen-1-yl)carbamic acid is unique due to its specific structural features and the presence of both naphthalene and carbamate moieties. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications. Compared to other naphthalene derivatives, it exhibits unique properties such as higher stability and specific enzyme inhibition capabilities .
特性
CAS番号 |
87980-66-3 |
|---|---|
分子式 |
C12H11NO2 |
分子量 |
201.22 g/mol |
IUPAC名 |
methyl(naphthalen-1-yl)carbamic acid |
InChI |
InChI=1S/C12H11NO2/c1-13(12(14)15)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,14,15) |
InChIキー |
QWNADYWYMJGNAC-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC2=CC=CC=C21)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


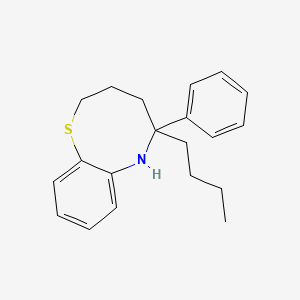

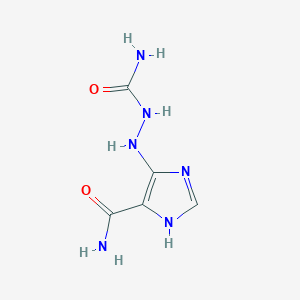

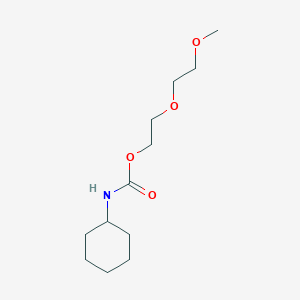
![3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde](/img/structure/B14385479.png)
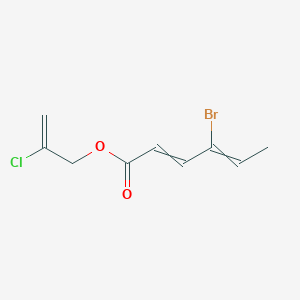
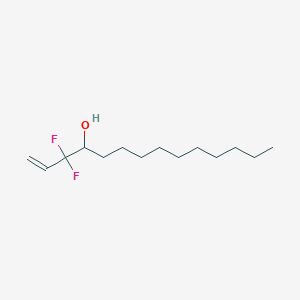
![6-Bromo-2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14385494.png)
![ethyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate](/img/structure/B14385499.png)
